
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they are widely found in nature, particularly in plants. This specific compound, with its hydroxy and methoxy substituents, exhibits unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the reaction typically involves 4-methoxyphenol and ethyl acetoacetate, with sulfuric acid as the catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as the use of trifluoroacetic acid as a solvent, can enhance yield and efficiency. The scalability of the Pechmann condensation makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis and Applications
Synthetic Routes:
The compound can be synthesized through various methods, with the Pechmann condensation being a prominent approach. This method involves the reaction of phenols with β-ketoesters in the presence of Lewis acid catalysts, yielding high purity and yield.
Table 1: Synthetic Methods for 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Method | Yield (%) | Key Features |
---|---|---|
Pechmann Condensation | 70-85 | Utilizes Lewis acids for efficiency |
O-sulfonylation | 72 | Produces sulfonyl derivatives |
Biological Applications
Antioxidant Activity:
The compound exhibits significant antioxidant properties, attributed to the hydroxy group at position 7, which can scavenge free radicals and reduce oxidative stress. This activity suggests potential applications in preventing oxidative damage in biological systems .
Antimicrobial Properties:
Research indicates that this compound can disrupt microbial cell membranes, making it effective against various bacterial and fungal strains. This property is valuable for developing new antimicrobial agents .
Anticancer Potential:
Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating critical signaling pathways, such as the JAK/STAT pathway. Its anticancer activity has been explored against multiple cancer cell lines, showing promising results .
Table 2: Biological Activities of this compound
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | , |
Antimicrobial | Disrupts microbial membranes | , |
Anticancer | Induces apoptosis via JAK/STAT modulation | , |
Medical Applications
Therapeutic Properties:
The compound is under investigation for its anti-inflammatory and anticoagulant activities. Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions linked to chronic inflammation .
Fluorescent Probes:
In analytical chemistry, derivatives of this compound have been developed as fluorescent probes for studying protein interactions, particularly with macrophage migration inhibitory factor (MIF). These probes have shown enhanced binding affinity, making them useful in competitive binding studies .
Industrial Applications
Dyes and Cosmetics:
this compound is utilized in the production of dyes and optical brighteners due to its vibrant color properties. Additionally, it is incorporated into cosmetic formulations for its beneficial effects on skin health .
Table 3: Industrial Uses of this compound
Industry | Application |
---|---|
Dyes | Production of vibrant colorants |
Cosmetics | Ingredient in skincare products |
Case Studies
-
Antioxidant Efficacy Study:
A study evaluated the antioxidant capacity of various hydroxycoumarins, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. -
Antimicrobial Activity Evaluation:
In vitro tests demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, supporting its potential as a natural antimicrobial agent . -
Cancer Cell Line Research:
Research involving multiple cancer cell lines showed that treatment with this compound led to dose-dependent apoptosis, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The biological activities of 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its mechanism of action. For example, the compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: This compound has a similar structure but with a methyl group at the 4-position.
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: This compound has a trifluoromethyl group at the 2-position.
7-hydroxy-3-(4-methoxyphenyl)-4-phenylcoumarin: This compound has a phenyl group at the 4-position .
Uniqueness
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a chromen-2-one backbone with a hydroxyl group at the 7-position and a methoxy-substituted phenyl group at the 3-position. This structural arrangement is crucial for its biological activity.
1. Antioxidant Activity
Coumarins are recognized for their antioxidant properties, primarily attributed to the hydroxyl group which can scavenge free radicals. Studies have shown that this compound effectively reduces oxidative stress, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.
2. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It disrupts microbial cell membranes and inhibits the growth of various bacteria and fungi, indicating its potential use in treating infections .
3. Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in cancer cells through modulation of critical signaling pathways such as JAK/STAT. In vitro studies have shown cytotoxic effects against several cancer cell lines, including AGS (gastric cancer), MGC-803, HCT-116 (colon cancer), A-549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells .
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
AGS | 14.5 ± 1.0 |
MGC-803 | 12.3 ± 0.8 |
HCT-116 | 10.7 ± 0.5 |
A-549 | 9.8 ± 0.6 |
HepG2 | 11.0 ± 0.7 |
HeLa | 13.5 ± 0.9 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group facilitates electron donation to free radicals, thus neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The compound's lipophilicity allows it to penetrate microbial membranes, leading to cell lysis.
- Anticancer Mechanism : By activating apoptosis pathways, it triggers programmed cell death in malignant cells while sparing normal cells.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic potential of various derivatives of coumarins, including this compound, using the MTT assay on multiple cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity, particularly against gastric and colon cancer cells .
- Antioxidant Efficacy : Another investigation assessed the DPPH radical scavenging activity of this compound alongside other coumarin derivatives, revealing a strong ability to reduce radical concentrations in vitro .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization. A common procedure involves reacting substituted phenols with β-keto esters in the presence of acidic catalysts. For example, describes a derivative synthesis starting from this compound, using sodium hydroxide and hydrogen peroxide in ethanol to achieve a 52% yield. Optimization strategies include:
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- Catalyst selection : Using ZnCl₂ or PCl₃ for efficient cyclization.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the product .
Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?
Methodological Answer: X-ray diffraction (XRD) is the gold standard. provides crystallographic data (monoclinic system, space group P21/c) with unit cell parameters (a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å). Key steps:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 223 K.
- Refinement : Employ SHELXL (as in ) for high-resolution refinement, addressing hydrogen bonding and torsional angles.
- Validation : Check R-factors (<0.05) and residual electron density maps .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer: highlights cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and fluorescence-based cellular uptake studies. Protocols include:
- Cytotoxicity : Incubate with cancer cell lines (e.g., HeLa, MCF-7) for 48 hours, measure IC₅₀ via absorbance at 570 nm.
- Enzyme assays : Use Ellman’s method for cholinesterase inhibition, monitoring absorbance at 412 nm.
- Fluorescence imaging : Treat cells with 10 µM compound, image with confocal microscopy (excitation 365 nm, emission 450 nm) .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with enzyme targets like FAAH or AChE?
Methodological Answer: and 6 suggest docking studies (AutoDock Vina or Schrödinger) to model binding to fatty acid amide hydrolase (FAAH) or acetylcholinesterase (AChE). Steps:
- Protein preparation : Retrieve PDB structures (e.g., 4QK9 for FAAH), optimize hydrogen bonding networks.
- Ligand parameterization : Assign charges using AM1-BCC.
- Docking : Set grid boxes around active sites (e.g., Ser241 for FAAH), rank poses by binding energy (ΔG < −8 kcal/mol indicates strong binding). Validate with MD simulations (NAMD, 100 ns) to assess stability .
Q. How can structural modifications enhance fluorescence properties for probe design?
Methodological Answer: notes that electron-donating groups (e.g., -OCH₃) at the 4-position increase quantum yield. Modifications include:
- Substitution at C-3 : Introduce aryl groups (e.g., 4-fluorophenyl) to redshift emission (λem ~500 nm).
- Solvatochromism testing : Measure Stokes shift in solvents of varying polarity (e.g., ε from 4.8 in toluene to 37.5 in DMSO).
- Cell permeability : Add methyl groups to improve logP (target ~2.5) .
Q. How do contradictory bioactivity results between studies arise, and how can they be resolved?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in vs. 6 ) may stem from:
- Assay conditions : Differences in pH, serum proteins, or incubation time.
- Structural analogs : Impurities in derivatives (e.g., 3-chloropropoxy vs. methoxy groups).
- Resolution : Re-test compounds under standardized protocols (e.g., NIH/NCATS guidelines) and validate purity via HPLC (>98%) .
Q. What strategies are used to isolate natural analogs of this compound from plant sources?
Methodological Answer: cites isolation from Portulaca oleracea using:
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYCHSOZFBOOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346476 | |
Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66267-82-1 | |
Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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